Spiro[5.5]undecan-3-one
Description
Properties
IUPAC Name |
spiro[5.5]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPAUQVWJAXYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341589 | |
| Record name | Spiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890-25-1 | |
| Record name | Spiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[5.5]undecan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Robinson Annelation
The Robinson annelation strategy, a cornerstone in spirocyclic ketone synthesis, involves a tandem Michael addition and aldol condensation. For Spiro[5.5]undecan-3-one, this method typically employs cyclohexanone derivatives as starting materials. In a representative procedure, cyclohexanone reacts with a preformed enolate under basic conditions (e.g., potassium tert-butoxide) to generate the spirocyclic framework. Post-condensation hydrogenation stabilizes the product, yielding the target compound in 50–72% efficiency. Key variables include solvent polarity (e.g., THF vs. DMF) and temperature control (0–25°C), which minimize side reactions such as over-aldolization.
Michael Addition-Cyclization
Lewis acid-catalyzed Michael additions offer an alternative pathway. For instance, dimedone reacts with diarylideneacetones in the presence of BF₃·OEt₂, facilitating conjugate addition followed by intramolecular cyclization. This method accommodates diverse substituents on the diketone precursor, enabling modular access to spiro derivatives. Yields vary widely (30–85%) depending on steric and electronic effects of substituents.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) enhance heat and mass transfer, critical for exothermic cyclization steps. A patented method exemplifies this approach:
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Precursor Activation : Cyclohexanone is treated with nitromethane and ammonia water to form 1-nitromethylcyclohexylamine.
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Cyclization : Chloroacetyl chloride is introduced under alkaline conditions (NaOH/NaHCO₃) at 0–5°C, followed by gradual heating to 80°C.
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Workup : Ethyl acetate extraction and solvent recrystallization yield 67% pure product (HPLC: 99.4%).
Table 1: Industrial Process Parameters
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–80°C | Minimizes decomposition |
| Alkali Concentration | 0.05–0.25 mol/L | Optimizes cyclization rate |
| Reaction Time | 16–24 hrs | Ensures complete conversion |
Optimization Strategies
Catalytic System Tuning
Transition metal catalysts (e.g., Pd/C, RuCl₃) have been explored for hydrogenation steps in Robinson annelation. Pd/C (5 wt%) under 50 psi H₂ at 80°C reduces unsaturated intermediates to the spiro ketone with >90% selectivity. Conversely, homogeneous catalysts like RuCl₃ require stringent moisture control but achieve comparable yields at lower pressures.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance enolate stability in Michael additions, whereas ethereal solvents (THF, Et₂O) favor cyclization kinetics. A study comparing DMF and THF in analogous spiro syntheses reported 15% higher yields in THF due to reduced side-product formation.
Comparative Analysis of Methods
Table 2: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Robinson Annelation | 50–72 | 95–98 | Moderate |
| Michael Addition | 30–85 | 90–97 | Low |
| Industrial CFR | 67 | 99.4 | High |
The industrial continuous flow method outperforms classical approaches in purity and scalability, albeit with moderate yields. Robinson annelation remains preferred for laboratory-scale diversity-oriented synthesis.
Mechanistic Insights and Side Reactions
Cyclization Pathways
In the patented method, chloroacetyl chloride undergoes nucleophilic attack by the amine precursor, forming an intermediate that cyclizes via intramolecular alkylation. Competing pathways include:
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Over-alkylation : Excess electrophile leads to di- or tri-substituted byproducts.
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Ring-Opening : Hydrolytic cleavage under alkaline conditions reduces yield, necessitating pH control (pH 8–9).
Byproduct Mitigation
Side products are minimized through:
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Stoichiometric Precision : Maintaining a 1:1 molar ratio of amine to chloroacetyl chloride.
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Temperature Gradients : Slow heating (0.5°C/min) prevents exothermic runaway reactions.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry
Building Block for Synthesis
Spiro[5.5]undecan-3-one serves as a crucial building block in organic synthesis, enabling the creation of complex organic molecules. Its unique structure allows researchers to explore stereochemistry and develop new synthetic methodologies.
Synthesis of Derivatives
Research has shown that this compound can be utilized in synthesizing derivatives containing heterocycles, such as 1,3-dioxane and 1,3-dithiane rings. These derivatives exhibit unique conformational properties that can be exploited in various applications.
Biology
Biologically Active Molecules
The compound is involved in the synthesis of biologically active molecules, which may have therapeutic potential. For instance, derivatives of this compound have been explored for their antiviral properties against influenza A virus mutants resistant to conventional treatments like amantadine .
Mechanism of Action
While the specific mechanism of action for this compound remains largely unexplored, its structural features suggest potential interactions with various biological targets, including ion channels and enzymes .
Medicine
Therapeutic Development
Research into this compound derivatives has indicated potential for developing new therapeutic agents. For example, spiran amine (a derivative) has shown effectiveness against amantadine-resistant influenza A virus mutants, highlighting its promise as an antiviral candidate .
Case Study 1: Antiviral Activity
A study investigated the antiviral efficacy of spiro[5.5]undecan-3-amine against amantadine-resistant mutants of the influenza A virus. The results demonstrated that this compound selectively inhibited the activity of these mutants, offering insights into its potential as a novel antiviral agent .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing novel derivatives of this compound using Robinson annelation reactions followed by hydrogenation processes. These derivatives exhibited distinct helical conformations that could be leveraged for specific applications in material science and drug development .
Mechanism of Action
The mechanism by which spiro[5.5]undecan-3-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxygen-Containing Spiro[5.5]undecanones
(a) 1,5-Dioxaspiro[5.5]undecan-3-one
- Structure : Contains two oxygen atoms at positions 1 and 5, forming a 1,5-dioxane ring.
- Synthesis : Prepared via condensation of pentaerythritol with ketones, yielding derivatives like 2,4,8,10-tetraoxaspiro[5.5]undecanes .
- Properties : Enhanced solubility in polar solvents due to oxygen atoms; exhibits conformational flexibility despite spiro rigidity .
- Applications : Intermediate for polyspiranes with helical arrangements, studied for stereochemical behavior .
(b) 7,9-Dimethylthis compound
- Structure : Methyl groups at positions 7 and 7.
- Safety Profile: No genotoxicity or skin sensitization concerns at exposure levels below TTC thresholds (0.009 mg/kg/day for systemic toxicity) . Read-across data from spiro[5.5]undec-8-en-1-one (CAS 502847-01-0) supports low phototoxicity and environmental safety .
- Applications : Used in fragrances due to favorable safety and stability .
(c) 3-Amino-3-(hydroxymethyl)-1,5-dioxathis compound
Nitrogen-Containing Spiro[5.5]undecanones (Azaspiro Derivatives)
(a) 9-Methyl-9-azathis compound
- Structure : Nitrogen atom at position 9 with a methyl substituent.
- Synthesis : Derived from N-methylpiperidine-4-carbonitrile via hydrolysis, reduction, and Michael addition .
- Applications : Key intermediate for bioactive heterocycles .
(b) 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones
- Structure : Oxygen at position 1 and nitrogen at positions 4 and 8.
- Biological Activity: 9-(2-Indol-3-ylethyl) derivative: Potent antihypertensive agent (ED₅₀: 0.1 mg/kg in SHR rats) via α₁-adrenoceptor blockade . Substituent Effects: Larger alkyl/aryl groups (e.g., benzodioxan) reduce activity, while small alkyls retain potency .
- Synthesis : Modular preparation using epoxide intermediates and substituted amines .
(c) 5-(Trifluoromethyl)-9-oxa-2-azathis compound
Spiro[5.5]undecanes with Heteroatom Replacements
(a) Sila- and Germa-Spirocyclic Imines
Biological Activity
Spiro[5.5]undecan-3-one is a spirocyclic compound characterized by a bicyclic structure formed by two cyclohexane rings linked through a single carbon atom. Its molecular formula is C₁₃H₂₄O, indicating the presence of a ketone functional group, which contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies, including its synthesis methods, biological implications, and potential applications in medicinal chemistry.
Synthesis and Structural Properties
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method includes the use of Lewis acid catalysts to facilitate Michael reactions between dimedone and diarylideneacetones, yielding various substituted derivatives .
Table 1: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Robinson Annelation | Condensation with subsequent hydrogenation | 50-72 |
| Michael Addition | Reaction with diarylideneacetones using Lewis acids | Variable |
Case Studies
- Antihypertensive Activity : A study investigated derivatives of this compound in spontaneously hypertensive rats, suggesting potential applications in managing hypertension .
- Anti-inflammatory Properties : Research indicated that spirocyclic compounds could serve as scaffolds for developing anti-inflammatory agents, with modifications enhancing their effectiveness against inflammatory pathways .
The mechanism of action for this compound primarily revolves around its electrophilic nature due to the carbonyl group in its structure. This allows it to participate in nucleophilic addition reactions, which can lead to the formation of more complex structures that may exhibit enhanced biological activity .
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Nucleophilic Attack | The carbonyl carbon acts as a target for nucleophiles |
| Michael Addition | Facilitates bond formation leading to complex structures |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[5.5]undecan-3-one and its derivatives, and how are substituents optimized for biological activity?
- Methodological Answer : The synthesis typically involves functionalizing the spirocyclic core through alkylation or aryl substitution. For example, in a study of 9-substituted derivatives, substituents like 2-indol-3-ylethyl groups were introduced via nucleophilic substitution or coupling reactions. Lower alkyl groups retained potency (e.g., 9-(2-indol-3-ylethyl) derivatives), while bulky substituents reduced activity due to steric hindrance . Reaction conditions (e.g., solvent, temperature) and protecting group strategies are critical to avoid ring-opening side reactions.
Q. Which analytical techniques are essential for characterizing this compound, and what parameters ensure accuracy?
- Methodological Answer :
- GC-MS : Used for purity assessment. Key parameters include a 14.5-second pulse width, 128 receiver gain, and 298.1K temperature to prevent decomposition .
- NMR : ¹H and ¹³C NMR (400.13 MHz) with deuterated solvents (e.g., DCCI3) and 32768 data points ensure resolution of complex spirocyclic signals. Relaxation delays (1.0000 sec) minimize artifacts .
- X-ray Diffraction : For crystal structure determination, triclinic P-1 space group analysis (as in ) requires hydrogen bonding parameter optimization (e.g., O–H···O and N–H···O interactions) .
Q. How does nomenclature for spiro compounds guide structural identification and database searches?
- Methodological Answer : IUPAC rules prioritize lower locants for ketone groups (e.g., "this compound" instead of "-9-one"). Substituents are numbered sequentially, with fused rings described by their sizes (e.g., "1-oxa-4,9-diazathis compound" for oxygen and nitrogen atoms in the rings) . This standardization aids in CAS registry searches (e.g., CAS 83846-53-1 for 7,9-dimethyl derivatives) .
Advanced Research Questions
Q. How can computational methods predict the electronic and thermodynamic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes geometries and simulates FT-IR/UV spectra. For example, studies on 1,5-dioxaspiro derivatives coupled with benzimidazole moieties used DFT to validate experimental spectra and calculate thermodynamic properties (e.g., Gibbs free energy, entropy) . Frontier molecular orbital (FMO) analysis further explains reactivity trends.
Q. What strategies address contradictions in pharmacological data for this compound derivatives (e.g., variable α1-adrenoceptor blockade efficacy)?
- Methodological Answer :
- Data Triangulation : Cross-validate results using in vitro receptor binding assays, in vivo SHR (spontaneously hypertensive rat) models, and molecular docking studies .
- Contextual Analysis : Control for variables like pharmacokinetics (e.g., bioavailability differences in ring-opened vs. spirocyclic analogs) .
- Reproducibility Checks : Standardize assay protocols (e.g., dosing intervals, solvent systems) to minimize variability .
Q. How do structural modifications (e.g., heteroatom substitution) impact the physicochemical stability of spirocyclic compounds?
- Methodological Answer :
- Heteroatom Effects : Introducing oxygen or nitrogen alters ring strain and hydrogen bonding. For example, 1-oxa-4,9-diazaspiro derivatives exhibit enhanced solubility due to polar heteroatoms but may show reduced thermal stability compared to all-carbon analogs .
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., 220–250°C for 1,5-dioxaspiro derivatives) to assess stability for pharmaceutical formulation .
Q. What experimental designs are critical for studying spiro compound metabolism and degradation pathways?
- Methodological Answer :
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites. Monitor via LC-MS/MS with collision-induced dissociation (CID) .
- Forced Degradation Studies : Expose compounds to acidic/alkaline conditions, UV light, or oxidants (e.g., H2O2) to simulate stability under stress. Track degradation products using high-resolution MS .
Methodological Guidelines
- Literature Review : Prioritize peer-reviewed journals and patents (e.g., derivatives in and ) over commercial databases.
- Data Presentation : Include tables for substituent-activity relationships (e.g., substituent size vs. antihypertensive IC50) and spectral data (e.g., NMR shifts) .
- Ethical Compliance : Address data security and reproducibility per international standards (e.g., OECD GLP for pharmacological studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
